1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Description
Molecular Formula: C₁₃H₇BrCl₃NO₂ Molecular Weight: 395.5 g/mol Key Structural Features:
- A 1-methylpyrrole core substituted at the 4-position with a 2-bromoacetyl group.
- A trichloroethanone moiety at the 1-position of the pyrrole ring. Chemical Properties:
- High reactivity due to the electron-withdrawing trichloromethyl and bromoacetyl groups, which enhance susceptibility to nucleophilic substitution or cross-coupling reactions .
- Limited commercial availability (discontinued as per CymitQuimica data), suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)-1-methylpyrrol-2-yl]-2,2,2-trichloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl3NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNBBMXHESMJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Molecular Targets: Targets specific enzymes and proteins within biological systems.
Pathways: Involved in biochemical pathways that interfere with cell division and growth, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous ethanone derivatives:
Key Comparative Insights :
Heterocycle Influence: Pyrrole-based compounds (target compound, 1-(1-methylpyrrol-2-yl)ethanone) exhibit planar aromatic systems conducive to π-stacking, but substitution patterns drastically alter reactivity. For example, the trichloromethyl group in the target compound enhances electrophilicity compared to the simple acetyl group in its analog . Triazole and pyrazole derivatives (e.g., entries 2 and 3) show enhanced biological activity due to nitrogen-rich cores, which improve hydrogen-bonding interactions in crystal lattices or with biological targets .
Substituent Effects :
- Bromoacetyl vs. Bromoaryl : The bromoacetyl group in the target compound is more reactive toward nucleophiles (e.g., amines or thiols) than bromoaryl groups in triazole derivatives, which are typically inert under mild conditions .
- Trichloromethyl vs. Trifluoromethyl : While both are electron-withdrawing, the CF₃ group (entry 5) offers better metabolic stability in pharmaceuticals, whereas CCl₃ may confer higher reactivity in synthesis .
Crystallographic and Stability Data: The triazole compound (entry 3) crystallizes in the non-centrosymmetric space group Pn with intermolecular C–H⋯O/N bonds, contributing to its stability . The target compound’s discontinuation (entry 1) contrasts with the commercial availability of simpler analogs (entry 4), suggesting synthetic or stability challenges unique to its halogenated structure .
Biological and Industrial Relevance :
- Triazole and pyrazole derivatives are prioritized in drug discovery due to their bioactivity (e.g., antimicrobial, anticancer) .
- The target compound’s bromo-trichloro motif may find niche use in agrochemicals or as a heavy-atom reagent in crystallography, though this remains speculative without direct data .
Biological Activity
1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS Number: 303997-66-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities, including its effects on various cellular systems and potential therapeutic applications.
The molecular formula of this compound is C₉H₇BrCl₃NO₂, with a molecular weight of approximately 347.42 g/mol. It features a pyrrole ring substituted with a bromoacetyl group and a trichloroethanone moiety, which may contribute to its biological activity.
Synthesis
The synthesis of 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the reaction of 1-methylpyrrole derivatives with bromoacetyl chloride in the presence of a suitable base followed by chlorination to introduce the trichloro group. The reaction conditions can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that related pyrrole derivatives exhibited cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human leukemia), with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The cytotoxicity may be attributed to the compound's ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds have shown promising results:
- Antibacterial Effects : Compounds structurally related to 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
Anticonvulsant Activity
Some studies suggest that derivatives containing pyrrole rings may also exhibit anticonvulsant properties. For example:
- Activity Assessment : Compounds were evaluated using the maximal electroshock seizure (MES) test in animal models, showing significant protection against seizures at certain dosages .
Case Studies
A series of case studies have been conducted to explore the biological implications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects on A-431 cells | Significant reduction in cell viability at 10 µM concentration; apoptosis confirmed via flow cytometry. |
| Study B | Assess antibacterial activity against E. coli | Minimum inhibitory concentration (MIC) determined at 32 µg/mL; effective against multi-drug resistant strains. |
| Study C | Investigate anticonvulsant properties in animal models | Demonstrated protective effects at doses of 20 mg/kg, indicating potential therapeutic use in epilepsy management. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
